molecular formula C17H14Cl3F2NO3 B11105680 2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B11105680
M. Wt: 424.6 g/mol
InChI Key: RGVBSWONSNTLDM-UHFFFAOYSA-N
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Description

2,3,3-TRICHLOROALLYL 6-[(2,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-TRICHLOROALLYL 6-[(2,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of reagents such as 2,4-difluoroaniline and trichloroallyl chloride under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,3-TRICHLOROALLYL 6-[(2,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,3-TRICHLOROALLYL 6-[(2,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,3-TRICHLOROALLYL 6-[(2,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor used in the synthesis of the compound.

    Trichloroallyl chloride: Another precursor involved in the synthetic route.

    2,5-Difluoroaniline: A structurally similar compound with different substitution patterns.

Uniqueness

2,3,3-TRICHLOROALLYL 6-[(2,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14Cl3F2NO3

Molecular Weight

424.6 g/mol

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H14Cl3F2NO3/c18-12(15(19)20)8-26-17(25)11-4-2-1-3-10(11)16(24)23-14-6-5-9(21)7-13(14)22/h1-2,5-7,10-11H,3-4,8H2,(H,23,24)

InChI Key

RGVBSWONSNTLDM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)OCC(=C(Cl)Cl)Cl

Origin of Product

United States

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